3-chloro-N-(1-ethylpiperidin-4-yl)-4-fluoro-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-(1-ethylpiperidin-4-yl)-4-fluoro-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide featuring a chloro substituent at position 3, a fluoro substituent at position 4, and a 1-ethylpiperidin-4-yl group attached via the amide nitrogen. This compound’s structure combines aromatic heterocyclic elements with a piperidine moiety, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
3-chloro-N-(1-ethylpiperidin-4-yl)-4-fluoro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2OS/c1-2-20-8-6-10(7-9-20)19-16(21)15-14(17)13-11(18)4-3-5-12(13)22-15/h3-5,10H,2,6-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUIGCXHMVWLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-ethylpiperidin-4-yl)-4-fluoro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core is synthesized through cyclization reactions.
Introduction of the Fluoro and Chloro Substituents: Halogenation reactions are employed to introduce the fluoro and chloro substituents at the desired positions on the benzothiophene ring.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often involving the use of piperidine derivatives and appropriate coupling agents.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation reactions, typically using carboxylic acid derivatives and amine coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-ethylpiperidin-4-yl)-4-fluoro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.
Scientific Research Applications
3-chloro-N-(1-ethylpiperidin-4-yl)-4-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-ethylpiperidin-4-yl)-4-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiophene Carboxamide Derivatives
Compounds sharing the benzothiophene-carboxamide backbone but differing in substituents include:
Key Findings :
- Fluorine at position 4 may improve metabolic stability relative to non-halogenated derivatives .
Piperidine-Containing Analogs
Piperidine moieties are critical in modulating receptor affinity. Notable examples:
Key Findings :
- The target compound lacks the trifluoromethyl and quinoline groups present in setomagprán, suggesting divergent receptor selectivity .
- Piperidine substitution patterns (e.g., 1-ethyl vs. 1-(2-hydroxyethyl)) influence hydrophilicity and membrane permeability .
Metal-Complexed Carboxamides
Nickel and copper complexes of 3-chloro-N-(dialkylcarbamothioyl)benzamide derivatives :
| Compound | Metal Center | Coordination Geometry | Structural Features |
|---|---|---|---|
| Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II) | Ni(II) | Distorted square planar | S,O-coordination; monoclinic crystal system |
Key Findings :
- Unlike these metal complexes, the target compound is a free ligand without metal coordination, implying differences in redox activity and electronic properties .
Biological Activity
3-Chloro-N-(1-ethylpiperidin-4-yl)-4-fluoro-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
This structure includes a benzothiophene core, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents may enhance its pharmacological profile by influencing receptor interactions and metabolic stability.
Research indicates that this compound exhibits significant activity as a dopamine receptor agonist , particularly at the D3 receptor subtype. This selectivity is crucial for developing treatments for neuropsychiatric disorders, as D3 receptor modulation has been linked to dopaminergic signaling pathways involved in mood regulation and reward mechanisms .
Key Findings:
- Dopamine Receptor Interaction : The compound promotes β-arrestin translocation and G protein activation, which are critical for downstream signaling in response to receptor activation.
- Neuroprotection : In vitro studies suggest that it may protect dopaminergic neurons from degeneration, highlighting its potential in treating conditions like Parkinson's disease .
Pharmacological Profile
The compound has been assessed for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies are essential for understanding the compound's viability as a therapeutic agent.
Table 1: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | High |
| Half-life | 6 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound in various settings:
- In Vitro Studies :
- Animal Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
